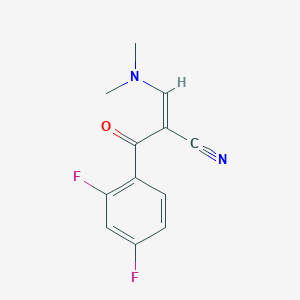
1-Iodo-2,3,4,5-tetramethylbenzene;2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,3,4,5-tetramethylbenzene and 2-methoxy-4-methylbenzenesulfonamide are organic compounds with distinct chemical structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated derivative of tetramethylbenzene, while 2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative of methoxy-methylbenzene
Métodos De Preparación
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
2-Methoxy-4-methylbenzenesulfonamide: is prepared by sulfonation of 2-methoxy-4-methylbenzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide .
Análisis De Reacciones Químicas
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
2-Methoxy-4-methylbenzenesulfonamide: can undergo:
Aplicaciones Científicas De Investigación
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
2-Methoxy-4-methylbenzenesulfonamide: has applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. It is also used in the development of new materials and as a reagent in various chemical reactions .
Mecanismo De Acción
The mechanism of action for 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to act as an electrophile in substitution reactions, where the iodine atom is replaced by a nucleophile. The presence of multiple methyl groups increases the electron density on the benzene ring, making it more reactive towards electrophiles .
2-Methoxy-4-methylbenzenesulfonamide: acts as a nucleophile in various reactions due to the presence of the sulfonamide group. The methoxy group can also participate in electrophilic aromatic substitution reactions, where it directs incoming electrophiles to the ortho and para positions on the benzene ring .
Comparación Con Compuestos Similares
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated benzene derivatives such as 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. These compounds share similar reactivity patterns but differ in the number and position of methyl groups, which can influence their chemical behavior .
2-Methoxy-4-methylbenzenesulfonamide: can be compared to other sulfonamide derivatives such as 2-methoxybenzenesulfonamide and 4-methylbenzenesulfonamide. These compounds have similar functional groups but differ in the substitution pattern on the benzene ring, affecting their reactivity and applications .
Propiedades
Fórmula molecular |
C18H24INO3S |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13I.C8H11NO3S/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-3-4-8(13(9,10)11)7(5-6)12-2/h5H,1-4H3;3-5H,1-2H3,(H2,9,10,11) |
Clave InChI |
SHNPLDRKOIOPDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)N)OC.CC1=CC(=C(C(=C1C)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


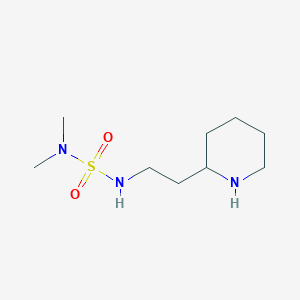
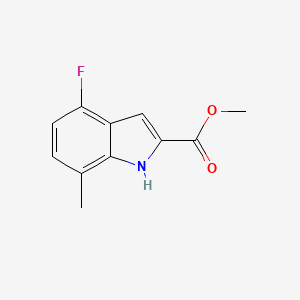
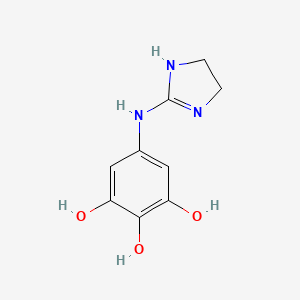

![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
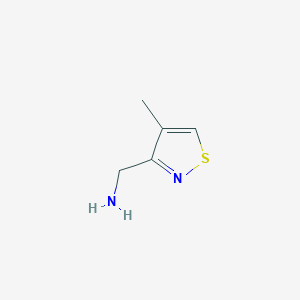

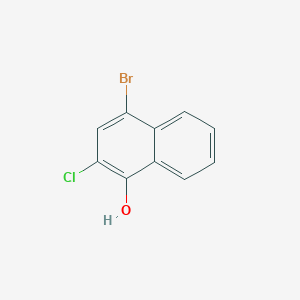
![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)
![2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium](/img/structure/B12823601.png)


